

# physical and chemical properties of 5-(2-Aminopyridyl)amide oxime

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(2-Aminopyridyl)amide oxime

Cat. No.: B157632

[Get Quote](#)

## Technical Guide: 5-(2-Aminopyridyl)amide Oxime

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-(2-Aminopyridyl)amide oxime** (also known as 6-amino-N-hydroxy-3-pyridinecarboximidamide). Due to the limited availability of direct experimental data for this specific compound, this document also extrapolates potential synthetic routes, characterization methodologies, and biological activities based on the well-established chemistry of its constituent functional groups: the aminopyridine core and the amide oxime moiety. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and structurally related molecules in medicinal chemistry and drug development.

## Physicochemical Properties

While extensive experimental data for **5-(2-Aminopyridyl)amide oxime** is not readily available in the public domain, its fundamental properties have been reported. A summary of these is provided in the table below. It is important to note that properties such as melting point, boiling

point, and pKa have not been experimentally determined and reported in the available literature.

| Property          | Value                                                                   | Source              |
|-------------------|-------------------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> N <sub>4</sub> O                          | <a href="#">[1]</a> |
| Molecular Weight  | 152.15 g/mol                                                            | N/A                 |
| CAS Number        | 468068-28-2                                                             | N/A                 |
| Formal Name       | 6-amino-N-hydroxy-3-pyridinecarboximidamide                             | N/A                 |
| SMILES            | NC1=NC=C(C(N)=NO)C=C1                                                   | N/A                 |
| InChI             | InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H, (H2,7,9)(H2,8,10) | N/A                 |
| InChIKey          | UNQVQCRLWPIZCJ-UHFFFAOYSA-N                                             | N/A                 |
| Solubility        | Soluble in DMSO and DMF.                                                | N/A                 |

## Synthesis and Characterization

Direct experimental protocols for the synthesis of **5-(2-Aminopyridyl)amide oxime** are not detailed in the reviewed literature. However, based on established synthetic methodologies for related compounds, a plausible synthetic route can be proposed.

## Proposed Synthetic Protocol

The synthesis of **5-(2-Aminopyridyl)amide oxime** could likely be achieved through a two-step process starting from 6-aminonicotinonitrile.

Step 1: Synthesis of 6-Aminonicotinonitrile. This starting material can be synthesized via various methods reported for aminopyridine derivatives.

Step 2: Conversion of the Nitrile to an Amide Oxime. The nitrile group of 6-aminonicotinonitrile can be converted to the corresponding N-hydroxycarboximidamide (amide oxime) by reaction

with hydroxylamine.

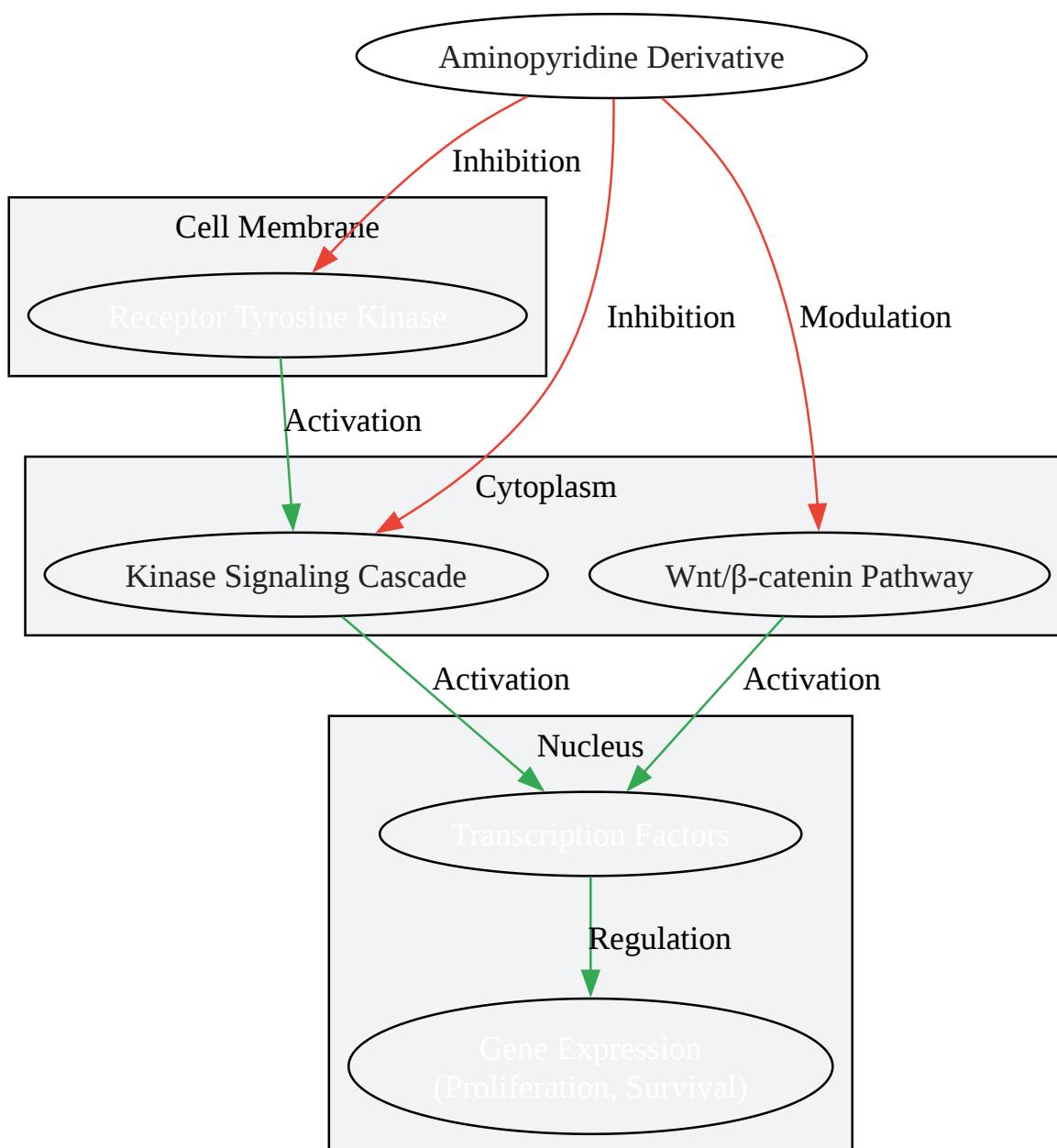
A general procedure for this conversion is as follows:

- Dissolve 6-aminonicotinonitrile in a suitable solvent, such as ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide) to the reaction mixture.
- Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield **5-(2-Aminopyridyl)amide oxime**.

## Characterization

The characterization of the synthesized **5-(2-Aminopyridyl)amide oxime** would involve a combination of spectroscopic techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and oxime groups. The chemical shifts and coupling patterns would be consistent with the proposed structure.[2][3][4][5][6]
  - $^{13}\text{C}$  NMR spectroscopy would provide information on the carbon framework of the molecule, with characteristic signals for the pyridine ring carbons and the carbon of the amide oxime group.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
  - The FTIR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the oxime, the C=N stretching of the pyridine ring and the imine of the oxime, and the N-O stretching of the oxime group.[7][8][9][10]


- Mass Spectrometry (MS):
  - Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

## Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for **5-(2-Aminopyridyl)amide oxime**, the structural motifs present in the molecule, namely the aminopyridine and amide oxime functionalities, are found in a variety of biologically active compounds. This suggests that **5-(2-Aminopyridyl)amide oxime** could be a candidate for screening in several therapeutic areas.

## Potential Anticancer Activity

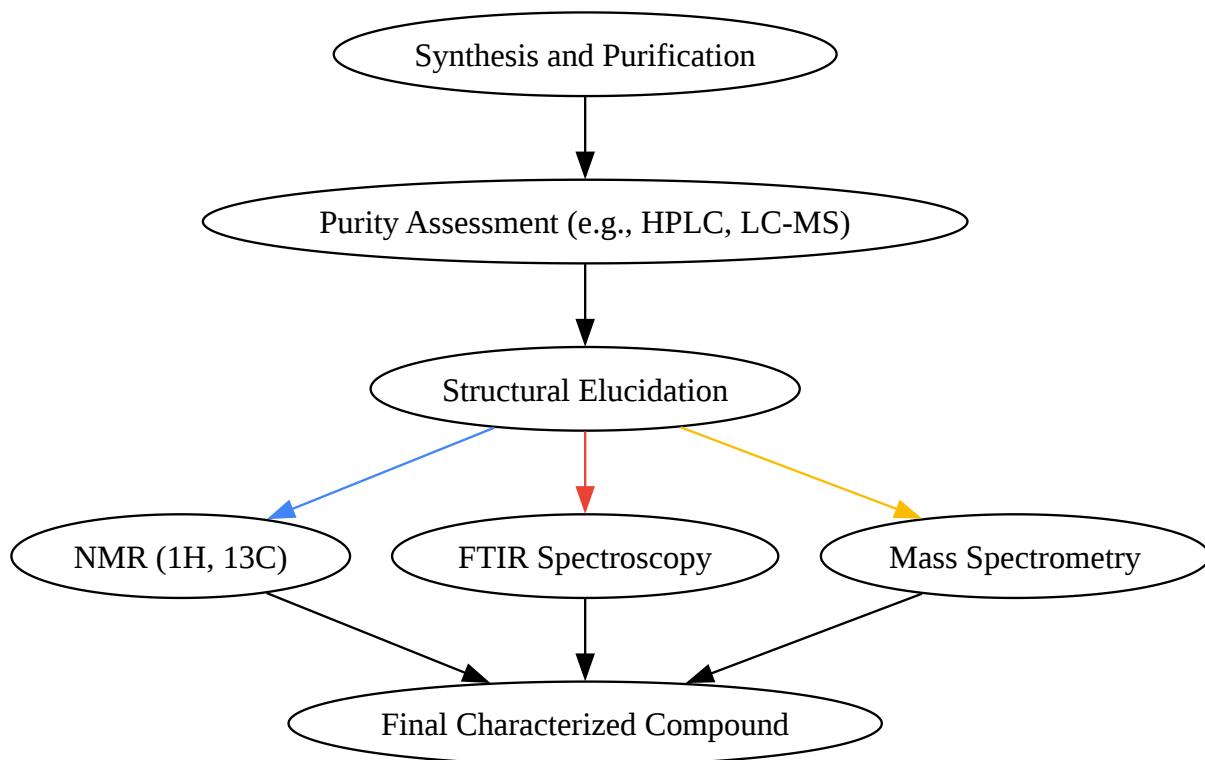
Aminopyridine derivatives have been investigated for their potential as anticancer agents.[\[11\]](#) [\[12\]](#)[\[13\]](#)[\[14\]](#) Some have been shown to act as inhibitors of various kinases, which are often dysregulated in cancer cells. The Wnt/β-catenin signaling pathway is another target that has been implicated in the anticancer effects of some imidazopyridine derivatives.[\[14\]](#)



[Click to download full resolution via product page](#)

Caption: Potential anticancer signaling pathways modulated by aminopyridine derivatives.

## Potential Antimicrobial Activity

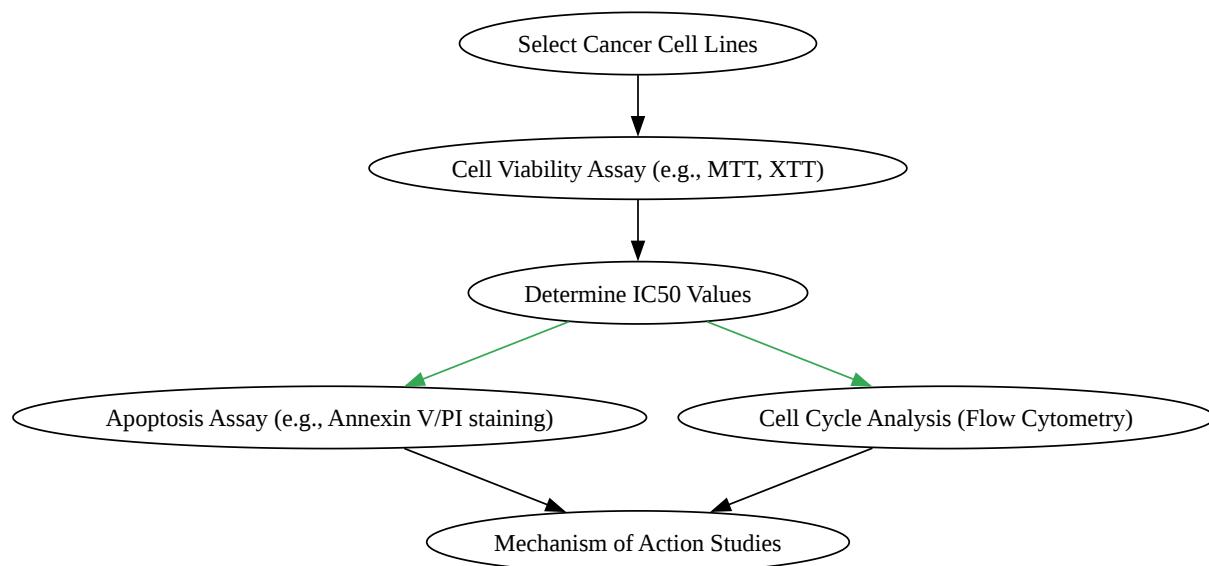

Both amide oximes and aminopyridine derivatives have been reported to possess antimicrobial properties.<sup>[15][16][17][18][19]</sup> Amide oximes can act as prodrugs for amidines, which are

known to have activity against various pathogens.[20] The mechanism of action for these compounds can vary, but may involve the inhibition of essential microbial enzymes.

## Experimental Workflows

Given the lack of specific experimental data for **5-(2-Aminopyridyl)amide oxime**, this section outlines general experimental workflows that could be employed to characterize a novel compound with its structural features and to assess its potential biological activities.

## General Workflow for Characterization of a Novel Compound

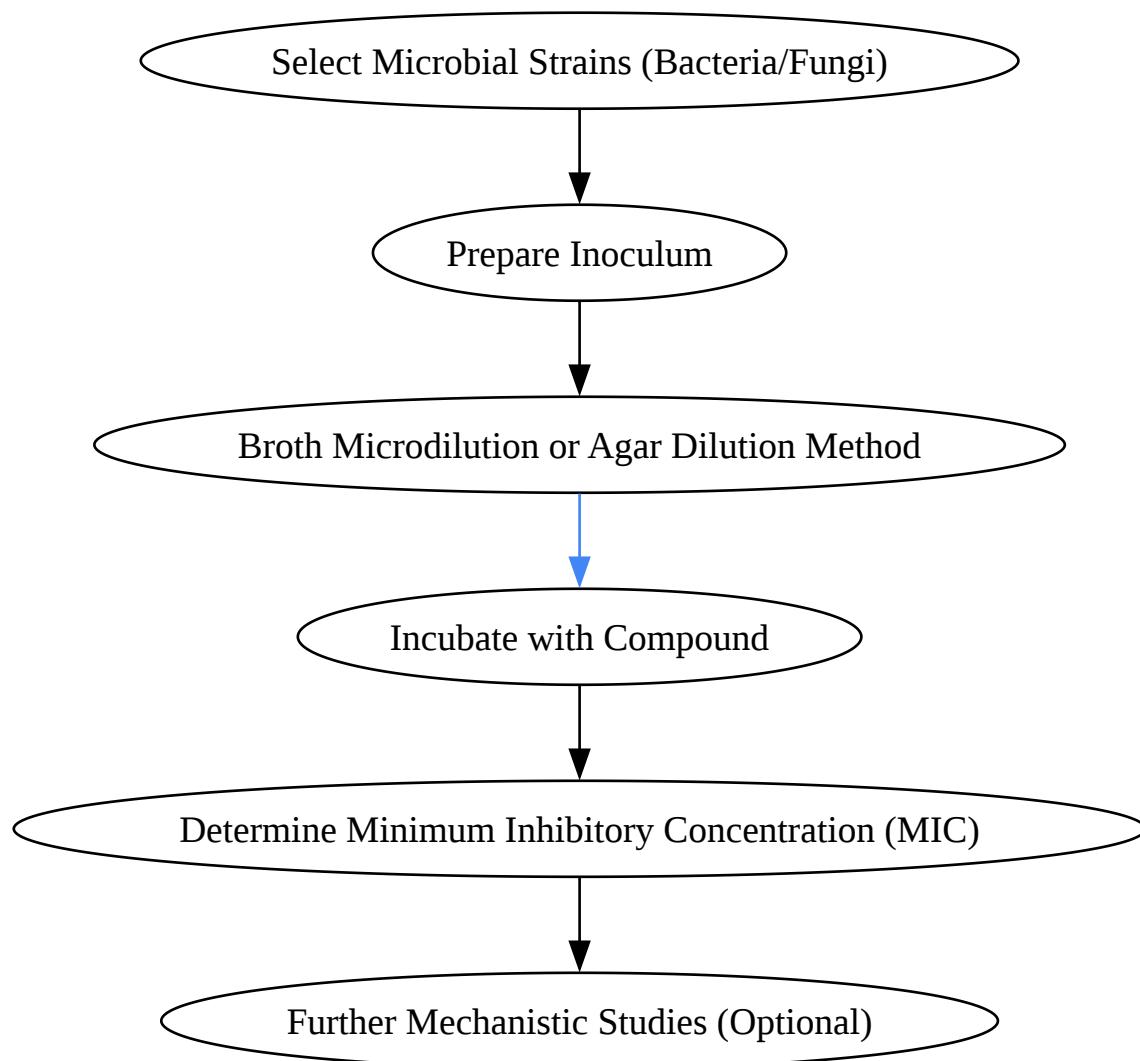



[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and characterization of a novel chemical compound.

## Workflow for In Vitro Anticancer Activity Screening

A standard workflow to screen for anticancer activity would involve a series of cell-based assays.[21][22][23][24]




[Click to download full resolution via product page](#)

Caption: A general workflow for the in vitro screening of potential anticancer compounds.

## Workflow for Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity, a standard workflow involving the determination of the Minimum Inhibitory Concentration (MIC) would be employed.[25][26][27][28][29]



[Click to download full resolution via product page](#)

Caption: A standard workflow for determining the antimicrobial susceptibility of a compound.

## Conclusion

**5-(2-Aminopyridyl)amide oxime** is a chemical entity with limited currently available experimental data. However, its structural components suggest that it may possess interesting biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a starting point for researchers by summarizing the known physicochemical properties and outlining potential avenues for synthesis, characterization, and biological evaluation based on the established chemistry of aminopyridines and amide oximes. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Amino-N-hydroxy-3-pyridinecarboximidamide | C6H8N4O | CID 22636436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial *E. coli* Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 139.91.210.27 [139.91.210.27]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. apec.org [apec.org]
- 28. quora.com [quora.com]
- 29. Current and emerging techniques for antibiotic susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 5-(2-Aminopyridyl)amide oxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157632#physical-and-chemical-properties-of-5-2-aminopyridyl-amide-oxime]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)